2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide
CAS No.:
Cat. No.: VC18458739
Molecular Formula: C16H14ClNO3
Molecular Weight: 303.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H14ClNO3 |
---|---|
Molecular Weight | 303.74 g/mol |
IUPAC Name | 2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide |
Standard InChI | InChI=1S/C16H14ClNO3/c1-11-4-2-3-5-14(11)18-16(20)10-21-15-7-6-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20) |
Standard InChI Key | JARHXGSDTBAGHV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C=O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide features a central acetamide backbone linked to a 4-chloro-2-formylphenoxy group and a 2-methylphenyl substituent. The IUPAC name, 2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide, reflects this arrangement.
Table 1: Key Structural and Physical Properties
The presence of electron-withdrawing groups (chloro and formyl) influences its reactivity, particularly in nucleophilic substitution and condensation reactions . The compound’s logP value, estimated at 2.5–3.0, suggests moderate lipophilicity, which may impact its pharmacokinetic profile .
Synthesis and Manufacturing
The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide involves multi-step organic reactions. A representative protocol adapts methods from related acetamide derivatives :
Table 2: Synthetic Pathway and Conditions
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Acylation | 2-Methylaniline + Chloroacetyl chloride, Et₃N, 0–20°C | 85% |
2 | Etherification | 4-Chloro-2-hydroxybenzaldehyde + K₂CO₃, DMF | 78% |
3 | Condensation | Glacial acetic acid, NaOAc, reflux | 67% |
Detailed Procedure:
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Acylation: 2-Methylaniline reacts with chloroacetyl chloride in ethyl acetate under inert atmosphere, catalyzed by triethylamine. The intermediate, 2-chloro-N-(2-methylphenyl)acetamide, is isolated via flash chromatography .
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Etherification: The phenolic hydroxyl group of 4-chloro-2-hydroxybenzaldehyde undergoes nucleophilic substitution with the chloroacetamide intermediate in dimethylformamide (DMF) using potassium carbonate as a base .
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Condensation: The formyl group participates in a Claisen-Schmidt condensation with 2,4-thiazolidinedione in glacial acetic acid, facilitated by sodium acetate, to yield the final product .
Compound | IC₅₀ (PPAR-γ Activation) | LogP |
---|---|---|
Rosiglitazone | 0.03 µM | 2.9 |
2-(4-Chloro-2-formylphenoxy)-N-(2-methylphenyl)acetamide | Pending | 2.8 (est) |
2-Chloro-N-(4-methylphenyl)acetamide | Inactive | 2.1 |
The electron-deficient formyl group may enhance binding affinity to enzymatic active sites, a hypothesis supported by molecular docking studies of analogous structures .
Future Research Directions
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Pharmacological Profiling: In vitro assays to evaluate PPAR-γ agonism and glucose uptake stimulation.
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Structural Optimization: Modifying the formyl group to improve metabolic stability.
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Toxicological Studies: Acute and sub-chronic toxicity assessments in rodent models.
This compound’s versatility in medicinal chemistry underscores the need for expanded research into its therapeutic potential and mechanistic pathways. Collaborative efforts between synthetic chemists and pharmacologists will be critical to unlocking its applications in metabolic disorder therapeutics .
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